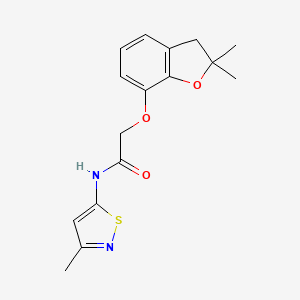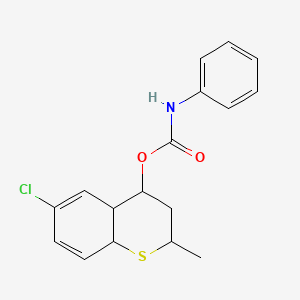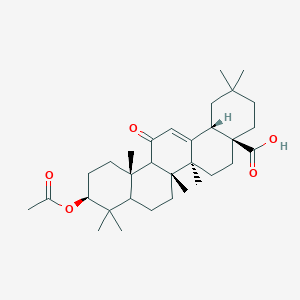![molecular formula C25H17NO5S B2636309 benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 308297-58-7](/img/structure/B2636309.png)
benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate” is a complex organic molecule. It contains a benzyl group, a benzothiazole group, a chromenone group, and an acetate group .
Molecular Structure Analysis
The molecular formula of “this compound” is C25H17NO5S. Its average mass is 443.47118 Da .Scientific Research Applications
Chemosensors for Cyanide Anions
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate derivatives have been studied for their application as chemosensors for cyanide anions. One study synthesized four coumarin benzothiazole derivatives to investigate their structural, photophysical properties and recognition abilities for cyanide anions. Compounds exhibited planarity, with one showing perfect planarity, facilitating their use as sensors. The recognition mechanism involves Michael addition reaction, with one compound exhibiting a color change from yellow to colorless upon cyanide binding, allowing for naked eye detection (Wang et al., 2015).
Antitumor Activity
Another significant application is in antitumor research, where benzothiazole-containing chromenones have been synthesized and evaluated for in vitro antitumor activities. A study developed novel chromenones bearing the benzothiazole moiety and tested them against six cancer cell lines. Some compounds showed significant anticancer activities, especially against lung and colon cancer cells, presenting a potential pathway for developing new anticancer agents (El-Helw et al., 2019).
Fluorescent Brighteners
Benzothiazole derivatives have also been explored for their potential as fluorescent brighteners. A study developed a novel synthetic method for preparing fluorescent benzothiazole derivatives that exhibit moderate to low emission intensities. These compounds have applications in materials science, particularly in enhancing the brightness and fluorescence of materials for various industrial and research purposes (Harishkumar et al., 2012).
Anti-HIV Activity
In the search for new antiviral agents, this compound derivatives have been synthesized and evaluated for their anti-HIV activity. The compounds demonstrated moderate to potent activity against wild-type HIV-1, showcasing the potential for developing new therapeutic agents for treating HIV infection (Bhavsar et al., 2011).
Future Directions
The future directions for “benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by related benzothiazole compounds, there is potential for the development of new pharmaceuticals .
Properties
IUPAC Name |
benzyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO5S/c27-23(30-14-16-6-2-1-3-7-16)15-29-18-11-10-17-12-19(25(28)31-21(17)13-18)24-26-20-8-4-5-9-22(20)32-24/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQTYOZOJMDQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2636226.png)
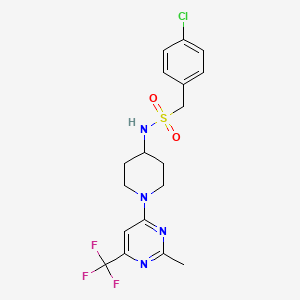
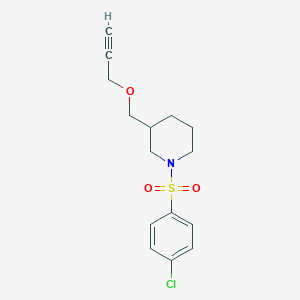
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2636233.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2636235.png)


![N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2636239.png)
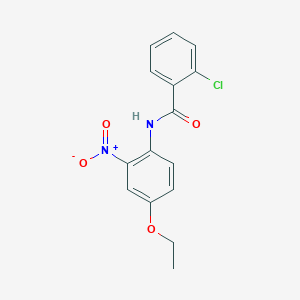
![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2636244.png)
